トリフルオロメタンスルホン酸ビスマス(III)

概要

説明

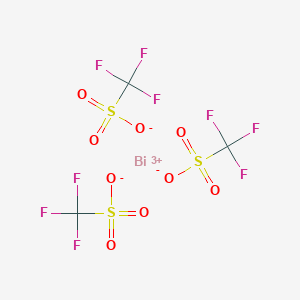

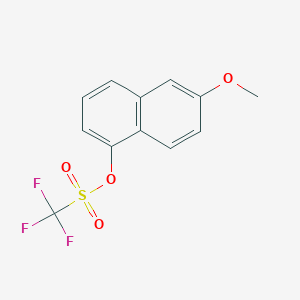

Bismuth(III) trifluoromethanesulfonate, commonly referred to as BTFMS, is an organosulfur compound with the chemical formula Bi(CF3SO3)3. It is a white, crystalline solid that is soluble in water and most organic solvents. BTFMS is a widely used reagent in organic synthesis, as it is a powerful oxidizing agent, and is also used in analytical chemistry and biochemistry.

科学的研究の応用

グリコシル化反応の触媒

トリフルオロメタンスルホン酸ビスマス(III)は、グリコシルハライドの活性化に効果的な触媒として特定されています . これは、生物学的プロセスや医薬品開発において重要な役割を果たす複雑な炭水化物の合成において特に重要です。この化合物は、さまざまな保護されたグルコシル、ガラクトシル、マンノシルハライドを、さまざまなクラスのグリコシルアクセプターでグリコシル化するのを促進します。 触媒濃度がわずか35%で、ほとんどの反応が1時間以内に完了するという事実から、その効率が強調されています .

アセタールの脱保護

有機合成において、アセタールなどの保護基は、反応シーケンス中に反応性官能基をマスクするために使用されることが多いです。 トリフルオロメタンスルホン酸ビスマス(III)は、アセタールの脱保護のための穏和で効果的な試薬として機能します . この用途は、選択的な脱保護が求められる、複雑な有機分子の段階的構築に不可欠です。

tert-ブトキシ誘導体の開裂

この化合物は、チオフェンとフランの2-tert-ブトキシ誘導体の開裂にも使用されています . このプロセスは、多くの医薬品や農薬の重要な構造要素である、複素環式化合物の合成において重要です。

アセタールのアリル化

トリフルオロメタンスルホン酸ビスマス(III)は、アセタールのアリル化を助けてホモアリルエーテルを生成します . この反応は、ホモアリルエーテルがさまざまな他の官能基の前駆体として役立ち、複雑な分子構造の形成につながる可能性があるため、合成有機化学の分野で価値があります。

フリーデル・クラフツのアシル化とスルホン化

トリフルオロメタンスルホン酸ビスマス(III)は、トリフルオロメタンスルホン酸の非腐食性代替品として、アレーンのフリーデル・クラフツのアシル化とスルホン化に使用されます . これらの反応は、化学製品や医薬品に広く存在する芳香族化合物の修飾において基本的です。

アルコールのスルホンアミドおよびカルボキサミドによる置換

この化合物は、アリル、プロパルギル、およびベンジルアルコールのスルホンアミド、カルバメート、およびカルボキサミドによる直接置換を触媒します . この変換は、薬物の薬理学的特性を改善するために薬物分子を修飾する医薬品化学において特に役立ちます。

作用機序

Target of Action

Bismuth(III) trifluoromethanesulfonate, also known as Bismuth triflate, primarily targets glycosyl halides and acetophenones . It also interacts with allylic, propargylic, and benzylic alcohols . These compounds play crucial roles in various biochemical reactions.

Mode of Action

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several reactions. It promotes the deprotection of acetals , the cleavage of 2-tert-butoxy derivatives of thiophenes and furans , and the allylation of acetals to form homoallyl ethers . It also catalyzes the direct substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides .

Biochemical Pathways

The compound is involved in the glycosidation of differentially protected glucosyl, galactosyl, and mannosyl halides with many classes of glycosyl acceptors . It also catalyzes the cyclotrimerization of acetophenones into 1,3,5-triarylbenzenes . These reactions are part of larger biochemical pathways that contribute to various biological processes.

Result of Action

The action of Bismuth(III) trifluoromethanesulfonate results in the formation of homoallyl ethers from acetals , the activation of glycosyl bromides and glycosyl chlorides , and the production of 1,3,5-triarylbenzenes from acetophenones . These products have various applications in chemical and pharmaceutical industries.

Action Environment

The efficacy and stability of Bismuth(III) trifluoromethanesulfonate can be influenced by environmental factors such as temperature, light, and the presence of other chemicals. It is known to be an eco-friendly Lewis acid and is stable under green and light conditions . .

Safety and Hazards

Bismuth(III) trifluoromethanesulfonate should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when there is a risk of exposure . Use it in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .

特性

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Bismuth(III) trifluoromethanesulfonate as a catalyst?

A1: Bismuth(III) trifluoromethanesulfonate offers several advantages as a catalyst:

- High catalytic activity: It demonstrates remarkable activity in various organic reactions, including Friedel-Crafts acylations [], epoxide ring-opening reactions [, ], and glycosidations [].

- Mild reaction conditions: Many reactions proceed efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, ]

- Chemoselectivity: Bi(OTf)₃ exhibits excellent chemoselectivity, allowing for targeted transformations even in the presence of sensitive functional groups. []

- Recoverability and reusability: In some cases, Bi(OTf)₃ can be recovered and reused, enhancing its cost-effectiveness and reducing waste. []

Q2: Can you provide examples of reactions catalyzed by Bismuth(III) trifluoromethanesulfonate?

A2: Bismuth(III) trifluoromethanesulfonate catalyzes a wide array of reactions, including:

- Cyclotrimerization of acetophenones: It efficiently converts acetophenones into 1,3,5-triarylbenzenes, valuable building blocks in organic synthesis. [, ]

- Ring-opening of epoxides: Bi(OTf)₃ mediates the ring-opening of epoxides with various nucleophiles, providing access to valuable synthetic intermediates. [, , ]

- Friedel-Crafts acylations: It catalyzes Friedel-Crafts acylations of aromatic compounds, a fundamental reaction for introducing acyl groups onto aromatic rings. [, ]

- Glycosylations: Bi(OTf)₃ activates glycosyl halides, facilitating the formation of glycosidic bonds, crucial in carbohydrate chemistry. []

Q3: How does Bismuth(III) trifluoromethanesulfonate interact with substrates during catalysis?

A3: Bismuth(III) trifluoromethanesulfonate acts as a Lewis acid catalyst, coordinating to electron-rich species such as carbonyl oxygen or epoxide oxygen atoms. This coordination enhances the electrophilicity of the carbonyl carbon or the epoxide ring, making them more susceptible to nucleophilic attack. [, ]

Q4: Are there any limitations associated with the use of Bismuth(III) trifluoromethanesulfonate?

A4: While generally considered a mild and efficient catalyst, Bismuth(III) trifluoromethanesulfonate has a few limitations:

- Moisture sensitivity: It is hygroscopic and should be handled under anhydrous conditions to maintain its catalytic activity. []

- Limited substrate scope in some reactions: The substrate scope for certain reactions, like the sulfonylation of arenes, might be limited compared to other catalysts. []

Q5: What is the molecular formula and weight of Bismuth(III) trifluoromethanesulfonate?

A5: The molecular formula of Bismuth(III) trifluoromethanesulfonate is Bi(OSO₂CF₃)₃, and its molecular weight is 656.19 g/mol. []

Q6: What are the safety considerations when handling Bismuth(III) trifluoromethanesulfonate?

A7: Bismuth(III) trifluoromethanesulfonate should be handled with care as it is hygroscopic and can cause skin and eye irritation. Proper laboratory practices, including wearing appropriate personal protective equipment, should be followed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)